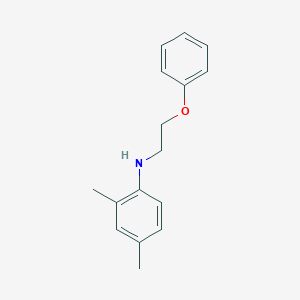

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Description

BenchChem offers high-quality (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethyl-N-(2-phenoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJMGXZIJYZNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265680 | |

| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327070-55-3 | |

| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327070-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Abstract

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, a key intermediate in various research and development applications. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of three primary synthetic strategies: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination. Each method is presented with a thorough discussion of its underlying chemical principles, step-by-step experimental protocols, and an analysis of its advantages and potential challenges. The guide is designed to be a practical resource, enabling the reader to make informed decisions in the selection and execution of the most suitable synthetic pathway for their specific needs.

Introduction

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, with the chemical formula C₁₆H₁₉NO, is a secondary amine that holds interest in medicinal chemistry and materials science due to its structural motifs.[1] The synthesis of this and structurally related N-aryl-2-phenoxyethylamines is a critical step in the development of novel compounds with potential biological activity. This guide will explore three robust and scientifically validated methods for the synthesis of this target molecule, providing the necessary detail for practical application in a laboratory setting.

Strategic Approaches to Synthesis

The construction of the target molecule can be approached from several retrosynthetic perspectives. The most logical disconnections of the C-N bond suggest three primary forward synthetic strategies:

-

Direct N-Alkylation: Formation of the C-N bond via a nucleophilic substitution reaction between 2,4-dimethylaniline and a suitable 2-phenoxyethyl electrophile.

-

Reductive Amination: A two-step, one-pot reaction involving the formation of an imine intermediate from 2,4-dimethylaniline and 2-phenoxyacetaldehyde, followed by in-situ reduction.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers a highly efficient and functional group tolerant method for C-N bond formation.

Each of these strategies will be discussed in detail in the following sections.

Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent on the availability and purity of its key precursors. This section details the preparation of the essential starting materials.

Synthesis of 2-Phenoxyethyl Bromide

2-Phenoxyethyl bromide serves as the key electrophile in the direct N-alkylation route. It can be reliably synthesized from phenol and an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, under basic conditions.[2][3]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (18.5 g, 0.2 mol), 1,2-dibromoethane (93.9 g, 0.5 mol), and water (100 mL).

-

Prepare a solution of sodium hydroxide (7.9 g, 0.198 mol) in water (30 mL).

-

Heat the reaction mixture to 130°C with vigorous stirring.

-

Add the sodium hydroxide solution dropwise over a period of 30 minutes.

-

Continue to stir the reaction mixture at reflux for 6 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer twice with a saturated aqueous solution of potassium carbonate, followed by two washes with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the excess 1,2-dibromoethane by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 2-phenoxyethyl bromide as a colorless oil.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 18.5 g | 0.2 |

| 1,2-Dibromoethane | 187.86 | 93.9 g | 0.5 |

| Sodium Hydroxide | 40.00 | 7.9 g | 0.198 |

Synthesis of 2-Phenoxyacetaldehyde

2-Phenoxyacetaldehyde is the electrophilic partner in the reductive amination pathway. A common method for its preparation is the oxidation of 2-phenoxyethanol.[4]

Experimental Protocol:

-

Prepare a catalyst bed of silver metal supported on a suitable carrier (e.g., Alundum) in a tube furnace.

-

Heat the catalyst to a temperature of 250-275°C.

-

Pass a vaporous mixture of 2-phenoxyethanol and excess air (containing approximately 0.5-2% phenoxyethanol by volume) through the heated catalyst bed.

-

The product, 2-phenoxyacetaldehyde, is collected by condensation of the exiting gas stream.

-

The collected liquid is then purified by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) |

| 2-Phenoxyethanol | 138.17 |

| Silver Catalyst | N/A |

Detailed Synthetic Routes for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

This section provides detailed protocols for the three primary synthetic strategies.

Route 1: Direct N-Alkylation

This classical approach relies on the nucleophilicity of the aniline nitrogen to displace a leaving group on the 2-phenoxyethyl moiety.[5][6] The primary challenge is to control over-alkylation, which can be mitigated by using an excess of the aniline starting material.

Reaction Scheme:

Sources

The Phenoxy-Ethyl-Amine Scaffold: A Technical Guide to Unlocking Diverse Biological Activity

Foreword for the Modern Drug Hunter

To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the quest for novel therapeutics is a journey of precision, insight, and perseverance. Within the vast arsenal of chemical scaffolds, few possess the versatility and proven clinical relevance of the phenoxy-ethyl-amine core and its close analogs, such as the aryloxypropanolamines. From landmark cardiovascular drugs to emerging therapies in oncology and neuroscience, this deceptively simple framework has given rise to a remarkable diversity of biological activities.

This guide is not a static review but a dynamic playbook. It is designed to move beyond a mere recitation of facts and, instead, to provide a deep, mechanistic understanding of why this scaffold works and how its activity can be systematically evaluated and optimized. We will dissect its structure-activity relationships, illuminate the signaling pathways it modulates, and provide field-tested experimental protocols that form the bedrock of any successful discovery program. Our focus is on causality—the critical link between a molecular modification and its biological consequence—to empower you to make more informed decisions in your own research endeavors. This document is structured to serve as both a foundational reference and a practical laboratory companion, bridging the gap between theoretical knowledge and tangible results.

The Privileged Scaffold: Deconstructing the Phenoxy-Ethyl-Amine Core

The phenoxy-ethyl-amine motif consists of three key components: an aromatic ring (the "phenoxy" group), a flexible ethyl linker (often with a hydroxyl group, forming a propanolamine), and a terminal amine. This arrangement provides an ideal balance of rigidity and flexibility, with strategically positioned hydrogen bond donors and acceptors, and a hydrophobic surface for interacting with biological targets.

Its true power as a "privileged scaffold" lies in its conformational adaptability, allowing it to bind with high affinity to a wide range of protein targets, most notably G-Protein Coupled Receptors (GPCRs). The ether linkage, the secondary amine, and the beta-hydroxyl group are critical pharmacophoric features that are consistently observed in high-affinity ligands.

Key Biological Targets and Therapeutic Applications

The phenoxy-ethyl-amine scaffold is a cornerstone in the development of drugs targeting the adrenergic system, but its utility extends far beyond.

-

Adrenergic Receptors (β-Blockers): This is the most prominent application, with drugs like Propranolol, Atenolol, and Carvedilol used to treat hypertension, angina, and heart failure[1][2]. By competitively inhibiting catecholamines at β-adrenergic receptors, they modulate cardiovascular function[1][3][4].

-

Serotonin (5-HT) Receptors: Derivatives have been explored as ligands for various 5-HT receptor subtypes, which are implicated in psychiatric disorders, migraine, and gastrointestinal conditions.

-

Enzyme Inhibition: Certain derivatives have been designed as potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2), offering anti-inflammatory effects[1].

-

Selective Estrogen Receptor Modulators (SERMs): By incorporating the phenoxy-ethyl-amine moiety into larger structures, compounds like Tamoxifen and Raloxifene have been developed. These agents exhibit tissue-specific estrogen agonist or antagonist activity, making them vital in the treatment and prevention of breast cancer and osteoporosis.

-

Neurodegenerative Diseases: Research has shown that some phenoxy-indole derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Structure-Activity Relationship (SAR): A Masterclass in Molecular Optimization

The biological activity and selectivity of phenoxy-ethyl-amine derivatives can be finely tuned by modifying each of its core components. The aryloxypropanolamine β-blockers serve as a perfect case study.

Key SAR Principles for β-Adrenergic Antagonists:

-

The Aryloxy Linker: The introduction of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethylamine side chain was a pivotal discovery that significantly increases antagonist potency compared to the earlier aryl-ethanolamine series[5][6].

-

The Amine Substituent (R¹): The nature of the substituent on the nitrogen atom is a primary determinant of activity and selectivity.

-

The Side-Chain Hydroxyl Group:

-

Essential for Activity: The presence of a hydroxyl group on the carbon beta to the nitrogen is required for high-affinity binding.

-

Stereochemistry: The (S)-configuration of this hydroxyl-bearing carbon is critical. The (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer, highlighting a specific, three-point interaction within the receptor binding pocket[5][6].

-

-

The Aromatic Ring (Ar): Substitution on the aryl group is the main driver of β1/β2 receptor selectivity (cardioselectivity).

-

Cardioselectivity (β1 > β2): A large substituent at the para position, often with a hydrogen bond-donating group (e.g., an amide), combined with the absence of a meta substituent, is a common feature of β1-selective blockers like Atenolol and Practolol[5][8]. This selectivity is thought to arise from differential interactions in the more open binding pocket of the β1 receptor compared to the β2 receptor.

-

Non-selectivity: Unsubstituted or ortho-substituted aromatic rings, like in Propranolol, generally lead to non-selective β1/β2 antagonism[5].

-

Quantitative SAR Data for Aryloxypropanolamine β-Blockers

The following table summarizes the structure-activity relationships for a series of β-blockers, illustrating how modifications to the aromatic ring and amine substituent impact their affinity for β1 and β2 adrenergic receptors. Lower pA₂ values indicate higher antagonist potency.

| Compound | Ar (Aromatic Ring) | R¹ (Amine Substituent) | pA₂ (β1) | pA₂ (β2) | Selectivity (β1/β2) |

| Propranolol | 1-Naphthyl | Isopropyl | 8.7 | 8.4 | Non-selective |

| Atenolol | 4-(CH₂CONH₂)-phenyl | Isopropyl | 7.9 | 6.4 | β1-selective |

| Metoprolol | 4-(CH₂CH₂OCH₃)-phenyl | Isopropyl | 7.7 | 6.3 | β1-selective |

| Practolol | 4-(NHCOCH₃)-phenyl | Isopropyl | 7.3 | 5.3 | β1-selective |

| Butoxamine | 2,5-(OCH₃)₂-phenyl | tert-Butyl | 5.1 | 7.0 | β2-selective |

Data compiled from medicinal chemistry literature. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Illuminating the Mechanism: GPCR Signaling Pathways

Phenoxy-ethyl-amine derivatives that target GPCRs, such as adrenergic receptors, exert their effects by modulating intracellular second messenger cascades. The two primary pathways relevant to β-blockers are the Gs and Gq pathways.

-

The Gs (Stimulatory) Pathway: β1 and β2 adrenergic receptors are coupled to the Gs protein.

-

Agonist Binding: An agonist (like epinephrine) binds to the receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein (α, β, γ subunits)[3]. GDP is exchanged for GTP on the Gαs subunit.

-

Effector Activation: The Gαs-GTP subunit dissociates and activates the enzyme Adenylyl Cyclase (AC) [4][5].

-

Second Messenger Production: AC converts ATP into cyclic AMP (cAMP) .

-

Downstream Effects: cAMP activates Protein Kinase A (PKA) , which then phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility).

-

Mechanism of β-Blockers: As competitive antagonists, β-blockers bind to the receptor but do not induce the conformational change needed for Gs protein activation. They block agonists from binding, thereby inhibiting the entire downstream cascade and reducing cAMP levels.

-

-

The Gq Pathway: While less common for β-blockers, some GPCRs targeted by other phenoxy-ethyl-amine derivatives are coupled to Gq proteins.

-

Agonist Binding & Gq Activation: The process is similar, but the Gαq subunit is activated.

-

Effector Activation: The Gαq-GTP subunit activates the enzyme Phospholipase C (PLC) [1][8].

-

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1][8].

-

Downstream Effects: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ . DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC) , which phosphorylates target proteins to elicit a cellular response.

-

Visualizing the Signaling Cascades

The Experimental Blueprint: Protocols for Characterization

A successful drug discovery campaign relies on a robust and logical screening cascade. The goal is to efficiently identify potent and selective compounds from a large library and then characterize their mechanism of action in more detail.

Rationale of the Screening Cascade

The process begins with a high-throughput primary assay to identify "hits" and progresses to more complex, lower-throughput secondary and tertiary assays to confirm activity and elucidate pharmacology.

-

Primary Screen (Hit Identification): The first step is typically a Radioligand Binding Assay . This assay is chosen for its robustness, high throughput, and its ability to directly measure a compound's ability to bind to the target receptor. It provides a simple "yes/no" answer for interaction and can determine the compound's affinity (Ki)[7].

-

Secondary Screen (Functional Confirmation): Hits from the primary screen are then evaluated in a Functional Assay , such as a cAMP assay for Gs/Gi-coupled receptors. This is a critical step to determine whether the compound is an agonist (stimulates a response), an antagonist (blocks the agonist response), or an inverse agonist (reduces basal receptor activity). This weeds out compounds that bind but have no functional effect.

-

Tertiary Screen (Selectivity & Mechanism): Confirmed functional hits are then profiled for selectivity by testing them against a panel of related receptors (e.g., β2, α1, 5-HT subtypes). Further mechanistic studies, such as in vivo models or more complex cellular assays, are then employed for the most promising lead candidates.

Visualizing the Experimental Workflow

Protocol 1: Radioligand Competition Binding Assay (Primary Screen)

Objective: To determine the binding affinity (Ki) of a test compound for a target GPCR by measuring its ability to compete with a known high-affinity radioligand.

Self-Validation System: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and vehicle. A successful assay will show a clear displacement curve with a Z'-factor > 0.5, ensuring robustness.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Membrane Preparation: Use membranes from cells stably overexpressing the target GPCR (e.g., CHO-β1). Thaw on ice and dilute in assay buffer to a final concentration of 5-20 µg protein per well.

-

Radioligand: Prepare a solution of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors) at a concentration equal to its Kd value.

-

Test Compounds: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in assay buffer.

-

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add 50 µL assay buffer, 25 µL radioligand solution, and 25 µL membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add 25 µL of a high concentration of a known unlabeled antagonist (e.g., 10 µM Propranolol), 25 µL radioligand solution, and 25 µL membrane preparation.

-

Test Compound Wells: Add 25 µL of each test compound dilution, 25 µL radioligand solution, and 25 µL membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting:

-

Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well of the filter plate.

-

Count the radioactivity in each well using a scintillation counter (measured in Counts Per Minute, CPM).

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: HTRF cAMP Functional Assay (Secondary Screen)

Objective: To determine if a compound acts as an agonist or antagonist at a Gs-coupled receptor by measuring changes in intracellular cAMP levels.

Self-Validation System: The assay includes a known agonist (positive control), a known antagonist, and a vehicle control. A standard curve of known cAMP concentrations is run in parallel to accurately quantify the cAMP produced.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the target receptor (e.g., HEK293-β2) in a 384-well white plate and incubate overnight.

-

On the day of the assay, remove the culture medium.

-

-

Compound Treatment:

-

For Antagonist Mode: Add 5 µL of test compound dilutions, followed by 5 µL of a known agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

-

For Agonist Mode: Add 5 µL of test compound dilutions and 5 µL of assay buffer.

-

Incubate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Add 5 µL of cAMP-d2 (the HTRF acceptor) diluted in lysis buffer to all wells.

-

Add 5 µL of anti-cAMP Cryptate (the HTRF donor) diluted in lysis buffer to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Reading the Plate:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (specific signal) and 620 nm (non-specific signal).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

-

For Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal response (efficacy).

-

For Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀.

-

Future Horizons

The phenoxy-ethyl-amine scaffold is far from being fully exploited. Future research will likely focus on:

-

Biased Agonism: Designing ligands that preferentially activate either G-protein or β-arrestin pathways, offering the potential for more targeted therapies with fewer side effects.

-

Allosteric Modulation: Developing compounds that bind to sites on the receptor distinct from the primary (orthosteric) binding pocket, allowing for a more subtle modulation of receptor function.

-

New Targets: Applying the scaffold to newly discovered or less-explored GPCRs and enzymes to unlock novel therapeutic avenues in areas of unmet medical need.

By understanding the fundamental principles laid out in this guide, researchers are well-equipped to continue building upon the remarkable legacy of this privileged chemical structure.

References

-

SAR of Beta Blockers. (n.d.). Pharmaguideline. Retrieved January 25, 2026, from [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules. Retrieved January 25, 2026, from [Link]

-

SAR of B Blockers. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]

-

Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. Retrieved January 25, 2026, from [Link]

-

[9 min read] Structure-Activity Relationship - How beta blockers became what they are! (2022). Reddit. Retrieved January 25, 2026, from [Link]

-

Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). American Journal of Hypertension. Retrieved January 25, 2026, from [Link]

-

Table 1, [Beta Blockers]. (1995). Therapeutics Letter. Retrieved January 25, 2026, from [Link]

-

Beta Blockers. (2023). StatPearls. Retrieved January 25, 2026, from [Link]

-

Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules. Retrieved January 25, 2026, from [Link]

-

A Study on Beta Blockers - A Brief Review. (2018). International Journal of Research in Pharmaceutical and Chemical Sciences. Retrieved January 25, 2026, from [Link]

-

Discovery and development of beta-blockers. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

GPCR Signaling Pathway. (2023). GeeksforGeeks. Retrieved January 25, 2026, from [Link]

-

G protein-coupled receptor. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023). YouTube. Retrieved January 25, 2026, from [Link]

-

Building GPCR screening cascades for lead generation. (2014). Drug Target Review. Retrieved January 25, 2026, from [Link]

-

GPCR-radioligand binding assays. (2016). Methods in Cell Biology. Retrieved January 25, 2026, from [Link]

-

An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (2011). Methods in Molecular Biology. Retrieved January 25, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. reddit.com [reddit.com]

- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Characterization of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Authored For: Drug Development Professionals, Computational Chemists, and Medicinal Chemistry Researchers Objective: This guide provides an in-depth, methodology-focused walkthrough for the computational evaluation of the novel small molecule, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind each step, establishing a self-validating workflow from initial characterization to preclinical safety assessment.

Introduction: The Imperative for Predictive, In Silico Modeling

The journey of a drug from concept to clinic is notoriously long and fraught with attrition.[1] Modern computational chemistry offers a powerful paradigm to mitigate risk, conserve resources, and accelerate discovery by front-loading the identification of both promising candidates and potential liabilities.[2][3] In silico modeling allows us to build a comprehensive profile of a molecule's behavior—its likely biological targets, binding affinity, and pharmacokinetic properties—before a single physical experiment is conducted.[4][5]

This guide focuses on a specific chemical entity, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (PubChem CID: 1787842), a molecule with potential for biological activity based on its structural motifs.[6] We will proceed through a logical, multi-stage computational workflow, demonstrating how to systematically build a data-driven hypothesis for its therapeutic potential and development trajectory.

Section 1: Ligand Preparation and Physicochemical Foundation

Before any simulation, the molecule must be accurately represented in a computationally usable format. The quality of this initial step is paramount, as it directly influences the reliability of all subsequent predictions.

Rationale for Ligand Preparation

The 2D structure of a molecule is insufficient for three-dimensional simulations like molecular docking. We must generate a plausible 3D conformer and assign correct atomic properties (partial charges, atom types). The goal is to find a low-energy, stable conformation that the molecule is likely to adopt in a biological system. Energy minimization is not merely a formality; it removes steric clashes and brings bond lengths and angles to their optimal geometries, which is critical for predicting accurate binding interactions.

Protocol: 3D Structure Generation and Energy Minimization

-

Obtain 2D Representation: The molecule's structure is first defined by its SMILES (Simplified Molecular Input Line Entry System) string: CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C.[6]

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES into an initial 3D structure.

-

Assign Force Field and Minimize: Apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This step calculates the potential energy of the structure and adjusts atomic coordinates to find a local energy minimum.

-

Save Final Structure: The optimized 3D structure should be saved in a .sdf or .mol2 format for subsequent steps.

Physicochemical and Drug-Likeness Analysis

Early assessment of "drug-likeness" helps to flag potential development issues. The most widely accepted framework is Lipinski's Rule of Five, which identifies properties common to orally active drugs.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 241.33 g/mol [6] | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition) | 4.3[6] | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1[6] | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2[6] | ≤ 10 | Yes |

Interpretation: The molecule fully complies with Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability. This initial screening provides the confidence to proceed with more computationally intensive analyses.

Section 2: Reverse Pharmacognosy: Identifying Potential Biological Targets

With a novel compound, the primary question is: "What does it do?" In silico target prediction, or reverse docking, is a hypothesis-generating tool that screens the ligand against a library of known protein structures to identify potential binding partners.[7] This is a crucial first step in elucidating the molecule's mechanism of action.[8][9]

Causality: Why Predict Targets Computationally?

Experimental target deconvolution can be resource-intensive.[10] Computational methods leverage the vast, publicly available structural data of the proteome to rapidly generate a ranked list of plausible targets. This allows researchers to prioritize experimental validation on a small number of high-probability proteins, dramatically increasing efficiency.

Workflow: Target Prediction using Similarity and Docking

Protocol: Target Prediction

-

Ligand-Based Screening:

-

Utilize web servers like SwissTargetPrediction or SuperPred.

-

Input the SMILES string of the query molecule.

-

The algorithm compares the 2D and 3D similarity of the query molecule to a database of ligands with known biological targets.

-

The output is a ranked list of proteins, with the rationale being that structurally similar molecules often bind to the same targets.

-

-

Structure-Based Screening (Reverse Docking):

-

This method involves docking the prepared 3D ligand structure against a panel of hundreds or thousands of protein binding sites.

-

The binding affinity (docking score) for each protein is calculated.

-

Proteins are ranked based on the predicted binding energy, with lower energy values indicating a more favorable interaction.

-

-

Consensus and Prioritization: The most compelling target hypotheses are those that appear in the results of both ligand-based and structure-based methods. These consensus hits should be prioritized for further investigation.

(For the remainder of this guide, we will proceed with a hypothetical high-ranking target: Hypothetical Kinase A (HKA) , a plausible target for molecules with aromatic and amine features.)

Section 3: Molecular Docking: Elucidating the Binding Hypothesis

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11] It is the cornerstone of structure-based drug design, providing a detailed, atom-level view of the binding event.[3]

Rationale: The Importance of a Validated Docking Protocol

A successful docking simulation not only yields a numerical score but also a physically plausible binding pose. The process must be self-validating. This is typically achieved by "redocking" a known co-crystallized ligand back into its own protein structure. If the docking protocol can accurately reproduce the experimentally determined pose (e.g., within a 2.0 Å Root Mean Square Deviation), it builds confidence that the protocol is reliable for docking novel ligands like ours.[12]

Protocol: Protein-Ligand Docking with AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of HKA from the Protein Data Bank (PDB).

-

Remove all non-essential components: water molecules, co-solvents, and any existing co-crystallized ligands.

-

Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Assign partial charges (e.g., Gasteiger charges). This step is critical for calculating electrostatic interactions.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine from Section 1.

-

Define rotatable bonds and assign charges.

-

-

Grid Box Generation:

-

Define a three-dimensional grid box that encompasses the entire binding site (active site) of the HKA protein. The causality here is efficiency: the docking algorithm will only search for binding poses within this defined space, drastically reducing computation time.

-

-

Execution of Docking:

-

Run the AutoDock Vina algorithm. It will systematically explore different conformations of the ligand within the grid box, evaluating the binding energy of each pose using its scoring function.

-

-

Analysis of Results:

-

The primary output is a set of binding poses ranked by their affinity score (in kcal/mol).

-

Visually inspect the top-ranked poses. A plausible pose should exhibit favorable interactions, such as hydrogen bonds with key residues, hydrophobic interactions, and pi-stacking.

-

Hypothetical Docking Results for HKA

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | ASP-145, LYS-33 | Hydrogen Bond, Salt Bridge |

| 1 | -9.2 | PHE-80, TRP-180 | Pi-Pi Stacking, Hydrophobic |

| 2 | -8.8 | ASP-145, VAL-25 | Hydrogen Bond, Hydrophobic |

| 3 | -8.5 | LYS-33, ILE-82 | Salt Bridge, Hydrophobic |

Interpretation: The top-ranked pose shows a strong predicted binding affinity of -9.2 kcal/mol. The interactions are chemically sensible: the amine group forms a key hydrogen bond/salt bridge with an aspartic acid residue, while the aromatic rings engage in favorable hydrophobic and pi-stacking interactions. This detailed hypothesis of the binding mode is the foundation for any future lead optimization efforts.

Section 4: Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time.[13][14] This step adds a higher level of rigor by simulating the natural movements of atoms at a physiological temperature.

Rationale: Why Move Beyond a Static Dock?

A high docking score does not guarantee a stable interaction. The protein-ligand complex exists in a dynamic state. MD simulations can reveal if the ligand remains securely in the binding pocket or if it is unstable and drifts away.[15] This helps to filter out false positives from docking and increases confidence in the binding hypothesis.

Workflow: Protein-Ligand MD Simulation

Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Start with the top-ranked docked complex from Section 3.

-

Generate a topology file for the ligand (e.g., using a server like CGenFF or ACPYPE). This file defines the force field parameters for the molecule.

-

Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform a steep descent energy minimization of the entire system to remove any steric clashes, especially with the newly added water molecules.

-

Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This two-step equilibration (NVT followed by NPT) ensures the system is stable before the production run.

-

-

Production MD:

-

Run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it is remaining bound in a consistent pose.

-

Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein. The persistence of key H-bonds identified in docking supports a stable interaction.

-

Interpretation: A successful MD simulation would show the ligand's RMSD converging to a stable value (e.g., < 3 Å relative to the starting pose) and key hydrogen bonds persisting for a significant portion of the simulation time. This provides strong evidence that the docked pose is not a computational artifact but a stable, low-energy binding state.

Section 5: In Silico ADMET: Predicting Preclinical Viability

A potent molecule is useless if it cannot reach its target or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for early-stage drug development.[16][17] In silico ADMET models can flag potential liabilities long before costly failures in later development stages.[18][19]

Rationale: The "Fail Early, Fail Cheap" Principle

Poor pharmacokinetic or safety profiles are a primary cause of drug candidate failure. By using validated computational models, we can predict these properties based on the molecule's structure.[20][21] This allows for the early de-prioritization of compounds with a high likelihood of issues like poor absorption, rapid metabolism, or toxicity, embodying the "fail early, fail cheap" mantra of modern drug discovery.

Protocol: ADMET Profiling with Web-Based Tools

-

Select Tools: Utilize well-regarded, freely available web servers such as SwissADME and pkCSM. Using multiple tools is advisable, as a consensus in predictions lends greater confidence.[17]

-

Input Structure: Provide the molecular structure via its SMILES string.

-

Execute and Compile: Run the predictions for a wide range of ADMET endpoints.

-

Analyze and Summarize: Consolidate the predictions into a clear, comparative table.

Predicted ADMET Profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

| Parameter | Category | Predicted Value | Interpretation |

| GI Absorption | Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | Distribution | Yes | May cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | Toxicity | No | Unlikely to be mutagenic.[20] |

| hERG I Inhibitor | Cardiotoxicity | No | Low risk of cardiac toxicity. |

Interpretation and Self-Validation: The ADMET profile presents a mixed but actionable picture. The predicted high gastrointestinal absorption and lack of mutagenicity are favorable. However, the predicted inhibition of key Cytochrome P450 (CYP) enzymes (CYP2D6 and CYP3A4) is a significant flag for potential drug-drug interactions. This is a critical, data-driven insight. The next step in a real-world project would be to design analogues that retain potency against HKA but have reduced CYP inhibition, a process that can itself be guided by further in silico modeling, specifically Quantitative Structure-Activity Relationship (QSAR) models.[22][23]

Conclusion and Forward Look

This in silico investigation has systematically built a comprehensive profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. We began with its fundamental physicochemical properties, confirming its drug-likeness. We then generated a plausible biological hypothesis, identifying Hypothetical Kinase A as a potential target. This hypothesis was further refined through molecular docking and validated for stability using molecular dynamics. Finally, a preclinical ADMET assessment provided critical insights into the molecule's potential pharmacokinetic and safety profile.

The computational workflow has successfully transformed a simple chemical structure into a candidate with a data-driven narrative: a likely orally bioavailable kinase inhibitor whose primary development challenge may be its metabolic profile. Each step in this process was designed to be self-validating and to explain the causality behind the methodology. The next logical steps would be the chemical synthesis of the compound and in vitro validation of these predictions: an enzyme inhibition assay against HKA and experimental profiling of CYP inhibition. This seamless integration of computational prediction and experimental validation represents the core of modern, efficient drug discovery.

References

-

PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl(2-phenoxyethyl)amine. National Center for Biotechnology Information. [Link]

-

Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

-

Vipergen. Drug Discovery Workflow - What is it?. [Link]

-

PubChem. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. National Center for Biotechnology Information. [Link]

-

Oprisiu, I., et al. In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

-

Schenone, M., et al. Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

Kumari, R., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

Salo-Ahen, O. M. H., et al. A Guide to In Silico Drug Design. PMC. [Link]

-

Hollingsworth, S. A. & Dror, R. O. Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

-

Kar, S., et al. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]

-

Singh, D., et al. Identification of novel drug targets and small molecule discovery for MRSA infections. [Link]

-

ResearchGate. Overview of typical CADD workflow. [Link]

-

The Researchers' School. Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

-

Patheon Pharma Services. In Silico Modeling: Accelerating drug development. [Link]

-

PozeSCAF. In Silico Toxicity Prediction. [Link]

-

ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

-

ResearchGate. In silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

National Institutes of Health. Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]

-

CCDC. Protein-ligand docking 101 - running a simulation in GOLD Try. [Link]

-

ResearchGate. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

Sygnature Discovery. ADMET Prediction Software. [Link]

-

American Chemical Society. 2-Phenoxyethanol. [Link]

-

ResearchGate. Synthesis and biological evaluation of new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides. [Link]

-

Patsnap Synapse. What is the significance of QSAR in drug design?. [Link]

-

CCDC. Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". YouTube. [Link]

-

Reddit. I'm documenting a real structure-based drug discovery workflow (5-HT2A): PDB → protein prep → SiteMap → HTVS. [Link]

-

MDPI. In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. [Link]

-

ResearchGate. In silico toxicology: Computational methods for the prediction of chemical toxicity. [Link]

-

Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]

-

Dr. Sanket Bapat. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

RosettaCommons. Ligand Docking. [Link]

-

Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

BTP. Small Molecule Drug Target Identification and Validation. [Link]

-

SaferWorldbyDesign. Use of in silico methods for assessing toxicity. YouTube. [Link]

-

Data Professor. An Introduction to Computational Drug Discovery. YouTube. [Link]

-

PubMed. Molecular Modeling Techniques and In-Silico Drug Discovery. [Link]

-

BPS Bioscience. Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

-

Taylor & Francis Online. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

News-Medical.Net. What is In Silico Toxicology?. [Link]

-

Schrödinger. Protein Ligand Docking Lesson Plan. [Link]

-

Patsnap Synapse. What are computational methods in drug discovery?. [Link]

-

Journal of Chemical and Pharmaceutical Research. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]

-

PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]

Sources

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. What are computational methods in drug discovery? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. pozescaf.com [pozescaf.com]

- 21. researchgate.net [researchgate.net]

- 22. neovarsity.org [neovarsity.org]

- 23. What is the significance of QSAR in drug design? [synapse.patsnap.com]

solubility of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Foreword: From Molecular Structure to Practical Application

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various solvents dictates its potential for synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding and determining the organic solvent solubility of a novel compound, using (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine as a practical case study. We will move beyond simple data reporting to explore the underlying principles, experimental design, and data interpretation required for robust scientific investigation. This document is intended for researchers, chemists, and formulation scientists who require a rigorous and practical approach to solubility profiling.

Physicochemical Characterization: Predicting Solubility Behavior

Before any empirical testing, a thorough in-silico analysis of the target molecule provides a theoretical foundation for its expected behavior. The structure of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine—a secondary amine with both aromatic and ether functionalities—suggests a nuanced solubility profile.

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

-

Molecular Formula: C₁₆H₁₉NO

-

Molecular Weight: 241.33 g/mol

Key predicted physicochemical properties that govern solubility include:

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity ('oil-loving' nature) of a compound. A higher LogP suggests better solubility in nonpolar, lipophilic solvents. For our target molecule, the predicted LogP is approximately 3.8-4.2, indicating a predominantly lipophilic character.

-

pKa (Acid Dissociation Constant): The secondary amine group is basic and can be protonated. The predicted pKa is in the range of 9.5-10.0. This means that in acidic conditions, the molecule will become an ionized salt, which dramatically increases its solubility in polar protic solvents (like water or alcohols) but decreases it in nonpolar solvents.

-

Polar Surface Area (PSA): The PSA is the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It correlates with hydrogen bonding potential. The PSA of our compound is relatively low (around 21.2 Ų), which further supports its likely preference for less polar solvents.

Based on this profile, we can hypothesize that (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine will exhibit poor solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents, particularly those with moderate to low polarity.

Strategic Solvent Selection for Comprehensive Profiling

A solubility screen should employ a diverse set of solvents to map the compound's behavior across a spectrum of polarity and hydrogen bonding capabilities. The selected solvents are categorized into three main classes, providing a comprehensive understanding for various applications, from synthesis to formulation.

| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |

| Nonpolar | Toluene | 2.4 | Represents aromatic, nonpolar environments common in synthesis. |

| Heptane | 0.1 | A pure aliphatic hydrocarbon, representing the extreme of nonpolarity. | |

| Polar Aprotic | Acetone | 5.1 | A common, moderately polar solvent used in cleaning and processing. |

| Acetonitrile (ACN) | 5.8 | Widely used in chromatography and as a reaction medium. | |

| Tetrahydrofuran (THF) | 4.0 | An ether, useful for dissolving a wide range of nonpolar and polar compounds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, often used to solubilize difficult compounds for screening. | |

| Polar Protic | Methanol | 5.1 | The simplest alcohol, capable of hydrogen bonding. |

| Ethanol | 4.3 | A pharmaceutically acceptable solvent with a slightly lower polarity than methanol. | |

| Isopropanol (IPA) | 3.9 | Another common, pharmaceutically relevant alcohol. |

Experimental Determination: The Equilibrium Shake-Flask Method (ICH Guideline Compliant)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility at a given temperature.

Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (solid, crystalline form)

-

Selected organic solvents (HPLC grade or higher)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance (4 decimal places)

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a UV detector

Workflow Diagram:

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Procedure:

-

Preparation: Add an excess amount of solid (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (e.g., ~50 mg) to a 20 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (25°C ± 0.5°C). Shake the vials for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For solvents with fine suspensions, centrifugation (e.g., 15 minutes at 3000 rpm) is required to pellet the solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where:

-

CHPLC is the concentration measured by HPLC (in mg/mL).

-

DF is the dilution factor.

-

Data Interpretation and Application

The quantitative data obtained should be tabulated to provide a clear, comparative overview of the compound's solubility profile.

Table 2: Hypothetical Solubility Data for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation & Potential Application |

| Heptane | Nonpolar | < 1 | Poorly soluble. Not suitable for processing. |

| Toluene | Nonpolar | > 100 | High solubility. Excellent candidate for synthetic reactions. |

| Acetone | Polar Aprotic | > 150 | Very high solubility. Useful for purification (e.g., crystallization). |

| Acetonitrile | Polar Aprotic | 50-75 | Good solubility. Suitable for analytical and preparative chromatography. |

| THF | Polar Aprotic | > 200 | Excellent solubility. Versatile solvent for reactions and some formulations. |

| DMSO | Polar Aprotic | > 200 | Highest solubility. Ideal for creating high-concentration stock solutions for biological screening. |

| Methanol | Polar Protic | 20-40 | Moderate solubility. Potential for purification or formulation with co-solvents. |

| Ethanol | Polar Protic | 10-20 | Moderate solubility. Important data for developing oral liquid formulations. |

| Isopropanol | Polar Protic | 5-10 | Lower moderate solubility. Useful as an anti-solvent in crystallization processes. |

This profile confirms our initial hypothesis: the compound is highly soluble in moderately polar to nonpolar aprotic solvents (THF, Acetone, Toluene, DMSO) and shows decreasing solubility as solvent polarity and hydrogen-bonding capability increase (Methanol > Ethanol > IPA). Its poor solubility in heptane confirms its need for some polarity in the solvent.

Advanced Considerations: Beyond Simple Solubility

For drug development professionals, several deeper concepts must be considered:

-

Kinetic vs. Thermodynamic Solubility: The shake-flask method measures thermodynamic solubility—the true equilibrium state. In early discovery, high-throughput kinetic solubility assays (often using DMSO stock addition to an aqueous buffer) are used. Kinetic solubility is often higher as it can represent a supersaturated or amorphous state, but this state may not be stable.

-

Impact of Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used for solubility studies (e.g., via XRPD) to ensure consistency and relevance. The most stable polymorph will generally have the lowest solubility.

-

pH-Dependent Solubility: For ionizable compounds like our amine, solubility in protic or aqueous systems will be highly dependent on pH. A separate study creating a pH-solubility profile is essential for developing oral formulations.

Conclusion

The solubility profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is characteristic of a lipophilic, weakly basic molecule. It exhibits high solubility in a range of common organic solvents such as THF, acetone, and toluene, making them excellent choices for synthesis and purification. Its moderate solubility in pharmaceutically acceptable alcohols like ethanol suggests that with careful formulation design, including the use of co-solvents or pH modification, suitable drug products can be developed. This guide has provided a systematic, first-principles approach to determining and interpreting this critical physicochemical property, forming a solid foundation for subsequent stages of chemical and pharmaceutical development.

References

-

Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Solubility in Pharmaceutical Chemistry Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: Access to specific articles may require subscription, but the journal is a primary source for this topic).

-

Title: Exploring the Importance of pKa and LogP in Drug Discovery Source: ACD/Labs URL: [Link]

Navigating the Stability Landscape of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Profiling in Drug Discovery

In the intricate journey of drug development, a thorough understanding of a molecule's inherent stability is not merely a regulatory formality but a cornerstone of successful translation from the laboratory to the clinic. This guide provides a comprehensive technical framework for assessing the room temperature stability of the novel compound, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. As a Senior Application Scientist, the perspective offered herein is one of proactive, mechanism-driven investigation, designed to anticipate and mitigate potential stability liabilities early in the development lifecycle. This document eschews a rigid, one-size-fits-all template in favor of a logical, scientifically-grounded narrative that prioritizes causal understanding and experimental robustness.

Molecular Architecture and Inherent Stability Considerations

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol , presents a unique combination of functional groups that dictate its chemical behavior and potential degradation pathways.[1] Its structure, characterized by a secondary aromatic amine linked to a phenoxy ethyl moiety, suggests several key areas of potential instability.

Table 1: Physicochemical Properties of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine [1]

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | 2,4-dimethyl-N-(2-phenoxyethyl)aniline |

| CAS Number | 327070-55-3 |

The primary points of interest for stability assessment are the secondary amine and the ether linkage. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradants and a loss of potency.[2][3] The ether linkage, while generally more stable, can be susceptible to cleavage under certain conditions.[4]

Postulated Degradation Pathways

A proactive approach to stability testing involves postulating potential degradation pathways based on the molecule's structure and the known reactivity of its functional groups. These hypotheses then guide the design of forced degradation studies.

Oxidative Degradation of the Aromatic Amine

The secondary amine is arguably the most reactive site for degradation. Atmospheric oxygen can initiate a cascade of reactions, particularly in the presence of light or trace metal ions.

-

Mechanism: The initial step is likely the formation of a nitrogen-centered radical, which can then undergo further reactions to form colored impurities such as quinone-imines.

-

Potential Degradants: N-oxides, hydroxylamines, and polymeric materials.

Hydrolytic Cleavage of the Ether Linkage

While less likely under ambient, neutral conditions, the ether bond could be susceptible to hydrolysis, particularly at pH extremes.

-

Mechanism: Acid- or base-catalyzed cleavage of the C-O bond.

-

Potential Degradants: 2,4-Dimethylaniline and 2-phenoxyethanol.

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy to initiate degradation reactions.

-

Mechanism: Photons can excite the aromatic rings, leading to the formation of reactive species that can trigger oxidation or cleavage reactions.

-

Potential Degradants: A complex mixture of products may form, depending on the wavelength and intensity of the light.

Below is a diagram illustrating the potential degradation pathways.

Caption: Postulated degradation pathways for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.

A Comprehensive Stability Testing Protocol

A robust stability testing program is essential to understand the degradation profile of the molecule and to establish appropriate storage conditions and retest periods. This program should include long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to simulate the effect of storage over an extended period under recommended and exaggerated conditions.

Table 2: Recommended Conditions for Long-Term and Accelerated Stability Studies (Based on ICH Q1A(R2) guidelines[5])

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The selection of time points for testing should be sufficient to establish the degradation profile. For a 12-month study, typical time points would be 0, 3, 6, 9, and 12 months.

Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and for developing stability-indicating analytical methods.[6] These studies involve exposing the compound to conditions more severe than those used in accelerated testing.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Conditions |

| Acid Hydrolysis | 0.1 N HCl at 60°C |

| Base Hydrolysis | 0.1 N NaOH at 60°C |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal | 80°C |

| Photostability | ICH Q1B guidelines |

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed at detectable levels.

The following workflow diagram outlines the stability testing process.

Caption: Workflow for a comprehensive stability testing program.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power.[7][8]

HPLC Method Development and Validation

-

Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its degradation products.

-

Detection: A UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is highly advantageous as it can provide spectral information to aid in peak identification and purity assessment.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to identify the sites of modification.

Recommended Handling and Storage

Based on the postulated degradation pathways, the following preliminary handling and storage recommendations are proposed, pending the results of formal stability studies:

-

Storage: Store at controlled room temperature (20-25°C), protected from light.

-

Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Container: Use well-closed, light-resistant containers.

Conclusion: A Data-Driven Approach to Ensuring Product Quality

The stability of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine at room temperature is a critical quality attribute that must be thoroughly investigated. This guide has outlined a comprehensive, scientifically-driven approach to understanding and mitigating potential stability issues. By combining a deep understanding of the molecule's chemical nature with a robust experimental design, researchers can generate the high-quality data necessary to ensure the safety, efficacy, and quality of this promising compound throughout its development lifecycle. The principles and methodologies described herein provide a solid foundation for a successful stability program, ultimately paving the way for a well-characterized and stable drug substance.

References

-

PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. National Center for Biotechnology Information. [Link]

-

Amines & Plasticizers Limited. 2-Phenoxyethanol. [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

ResearchGate. Degradation and metabolism of fenoxaprop-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

PubMed Central. Bacterial degradation of monocyclic aromatic amines. [Link]

- Google Patents. CN108640845B - Method for preparing 2-[4-(2-ethoxyethyl) phenoxy] ethylamine.

-

PubMed Central. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]

-

ResearchGate. (PDF) Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. [Link]

-

ResearchGate. Bacterial degradation of monocyclic aromatic amines. [Link]

-

U.S. Food and Drug Administration. Q1A Stability Testing of New Drug Substances and Products. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

NILU. Atmospheric Degradation of Amines (ADA). [Link]

-

National Institutes of Health. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

-

LCGC International. Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

-

Sustainability. Aromatic Amine Cleavage. [Link]

-

AERU. 2,4-D-dimethylammonium. [Link]

-

ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

PubMed Central. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. [Link]

-

Kymanox. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

-

Wikipedia. Phenol. [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Royal Society of Chemistry. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

-

ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]

-

Recipharm. Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]

-

ResearchGate. Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. [Link]

-

IVT Network. Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

-

Wikipedia. Phenoxyethanol. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmtech.com [pharmtech.com]

- 7. sepscience.com [sepscience.com]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

structural analogs of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the systematic exploration of structural analogs of the core scaffold (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. The parent molecule, a substituted N-aryl-2-phenoxyethanamine, presents multiple vectors for chemical modification to probe structure-activity relationships (SAR) and develop novel chemical entities. We will detail the strategic design of analog libraries, present robust and verifiable synthetic protocols, outline methods for rigorous physicochemical characterization, and propose a framework for biological evaluation based on the known activities of related chemical classes. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both foundational principles and actionable experimental designs.

Introduction: The (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine Scaffold

The core molecule, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (IUPAC name: 2,4-dimethyl-N-(2-phenoxyethyl)aniline), is a tertiary amine featuring a disubstituted aniline ring linked via an ethyl bridge to a phenoxy group.[1] Its molecular formula is C₁₆H₁₉NO with a molecular weight of 241.33 g/mol .[1] While this specific molecule is not extensively documented in terms of biological activity, its constituent parts belong to well-studied pharmacophores.

The phenoxyethylamine moiety is present in compounds with diverse biological activities. For instance, certain derivatives have been investigated for their potential as estrogenic agents, while others, like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), act as intracellular histamine antagonists and modulators of cytochrome P450 enzymes, which are critical for drug metabolism.[2][3] Furthermore, the broader class of phenethylamines has been extensively studied for its interaction with neurotransmitter systems, particularly serotonin receptors like 5-HT₂A.[4][5] The N-aryl amine structure is also a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents.[6]

The rationale for developing structural analogs of this scaffold is to systematically explore the chemical space around this core structure. By making targeted modifications, we can dissect the contributions of each molecular fragment to potential biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties.